1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene
Overview
Description
1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene is a chemical compound with the molecular formula C7H3Cl2F3. It is a colorless liquid with a boiling point of 174°C and a melting point of -10°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene typically involves the fluorination of 2,6-dichlorobenzodifluoride. The reaction is carried out under controlled conditions using a fluorinating agent such as hydrogen fluoride or a metal fluoride. The reaction is usually conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated and chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzodifluorides.
Oxidation: Formation of fluorinated and chlorinated benzoic acids.
Reduction: Formation of dehalogenated benzodifluorides.
Scientific Research Applications
1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific application and target.
Comparison with Similar Compounds
- 2,6-Dichloro-4-fluorobenzotrifluoride
- 2,6-Dichloro-4-fluorophenol
- 2,6-Dichloro-4-nitroaniline
Comparison: 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. For instance, 2,6-Dichloro-4-fluorobenzotrifluoride has an additional fluorine atom, which can influence its reactivity and physical properties .
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSUQRCKRSYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228137 | |
Record name | Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806349-77-8 | |
Record name | Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806349-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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